molecular formula C8H5BrMg B1588134 Phenylethynylmagnesium bromide CAS No. 6738-06-3

Phenylethynylmagnesium bromide

Cat. No. B1588134
CAS RN: 6738-06-3
M. Wt: 205.33 g/mol
InChI Key: JGPDOURHDDKDEZ-UHFFFAOYSA-M
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Description

Phenylethynylmagnesium bromide (PEM) is a chemical compound that is widely used in scientific research. It is a highly reactive Grignard reagent that is commonly used in organic synthesis. PEM is a powerful nucleophile that can react with a wide range of electrophiles, making it an essential tool for chemists in the development of new molecules and materials.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Phenylethynylmagnesium bromide plays a crucial role in the synthesis of complex organic compounds. It is used in coupling reactions, specifically in the formation of 1-phenyl-1,4-pentadiyne and 1-phenyl-1,3-pentadiyne through Grignard and related reactions (Taniguchi, Mathai, & Miller, 2003). This compound is also instrumental in iron-catalyzed hydromagnesiation, which is used for synthesizing benzylic Grignard reagents, a key step in the production of pharmaceuticals like Ibuprofen (Greenhalgh, Kolodziej, Sinclair, & Thomas, 2014).

Formation of Phenylmagnesium Halides

The formation of phenylmagnesium halides, such as phenylmagnesium bromide and chloride, utilizes phenylethynylmagnesium bromide in toluene, often in the presence of diethyl ether or tetrahydrofuran (THF). This process is fundamental in the synthesis of Grignard reagents, which are widely used in organic chemistry (Simuste, Panov, Tuulmets, & Nguyen, 2005).

Asymmetric Synthesis

Phenylethynylmagnesium bromide is used in the asymmetric synthesis of medically important compounds. For instance, cyclopentylmagnesium bromide, a related compound, demonstrates significant utility in the production of medicinally relevant molecules through reduction or addition reactions with ketones (Roy, Sharma, Mula, & Chattopadhyay, 2009).

Organometallic Chemistry

In organometallic chemistry, phenylethynylmagnesium bromide is crucial for studying the interaction and reactivity of various organometallic compounds. For example, it is used in the preparation of vinyl ethers containing an epoxy group and their subsequent thermal transformations, which are critical in the study of organometallic reactions (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).

Applications in Iron-Catalyzed Arylation

Phenylethynylmagnesium bromide also finds application in iron-catalyzed arylation processes, particularly in the cross-coupling reaction of phenylmagnesium bromide with heteroaryl halides. This method is noteworthy for its moderate to good yields and its applicability to non-activated heteroaryl halides, showcasing the compound's versatility in organic synthesis (Quintin, Franck, Hocquemiller, & Figadère, 2002).

properties

IUPAC Name

magnesium;ethynylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDOURHDDKDEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethynylmagnesium bromide

CAS RN

6738-06-3
Record name 6738-06-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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